molecular formula C20H18N4O5S B3312668 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 946326-74-5

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B3312668
CAS No.: 946326-74-5
M. Wt: 426.4 g/mol
InChI Key: GXFRLKBSNFLXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide features a cyclopenta[d]pyrimidin-2-one core substituted at position 1 with a furan-2-ylmethyl group and at position 4 with a sulfanyl-acetamide moiety bearing a 3-nitrophenyl substituent.

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c25-18(21-13-4-1-5-14(10-13)24(27)28)12-30-19-16-7-2-8-17(16)23(20(26)22-19)11-15-6-3-9-29-15/h1,3-6,9-10H,2,7-8,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRLKBSNFLXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the addition of the sulfanyl and nitrophenylacetamide groups under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitrophenyl group can yield aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The furan and pyrimidine groups may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could also play a role in the compound’s bioactivity by participating in redox reactions or binding to specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

The compound shares key structural motifs with several analogs:

  • Core heterocycle: The cyclopenta[d]pyrimidinone core is analogous to thieno[2,3-d]pyrimidinones (e.g., 4m in and ZINC2886850 in ), which are known for antimicrobial and kinase-inhibitory activities .
  • Substituents: The furan-2-ylmethyl group is structurally similar to the 5-methylfuran substituent in ZINC2886850 (), which may enhance lipophilicity and bioavailability .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Substituents
Target Compound C₂₁H₁₈N₄O₅S (hypothetical) Not reported Cyclopenta[d]pyrimidinone, 3-nitro
VM-6 () C₂₃H₁₇F₃N₂O₅ 127–129 Trifluoromethyl, nitrate ester
ZINC2886850 () C₂₃H₂₂N₄O₄S₂ Not reported Thienopyrimidinone, 5-methylfuran
4m () C₂₈H₂₈N₄O₄S Not reported Indole, pyrrolidinone, 4-nitrophenyl

The 3-nitrophenyl group in the target compound likely increases polarity compared to VM-6 ’s trifluoromethyl group, which enhances metabolic stability . The furan moiety may improve solubility over purely aromatic analogs .

Q & A

Q. What are the standard synthetic routes for preparing this compound with high purity?

The synthesis typically involves multi-step protocols, including cyclization of the pyrimidine core, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key steps include:

  • Cyclopenta[d]pyrimidine core formation : Use furan-2-ylmethylamine in a condensation reaction with diketone intermediates under reflux conditions (ethanol/toluene, 80–100°C) .
  • Sulfanyl group introduction : React the 4-chloro intermediate with thioglycolic acid derivatives in the presence of triethylamine as a base .
  • Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfanyl-acetate moiety to the 3-nitrophenylamine group . Purity (>95%) is ensured via recrystallization (ethanol/water) and HPLC monitoring (C18 column, acetonitrile/water gradient) .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • 1H/13C NMR : Verify furan methyl proton integration (~δ 4.5 ppm) and cyclopenta[d]pyrimidine carbonyl signals (δ 165–170 ppm). Compare with computed spectra from PubChem analogs .
  • IR spectroscopy : Confirm sulfanyl (C-S stretch ~650 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) groups .
  • HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]+) and assess purity .

Q. What solvent systems are optimal for studying its stability?

Stability screening should include:

  • Aqueous buffers (pH 2–9, 37°C) to assess hydrolytic degradation.
  • DMSO or DMF stock solutions (stored at –20°C) for long-term storage, with periodic NMR checks for decomposition .
  • Light exposure tests : Monitor UV-vis spectra (200–400 nm) under ambient and UV light to detect photolytic byproducts .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Address discrepancies by:

  • Standardized assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .
  • Structural analogs comparison : Cross-reference activity trends with compounds like N-(3-nitrophenyl) analogs (e.g., furan vs. phenyl substitutions) .

Q. What strategies optimize regioselective functionalization of the cyclopenta[d]pyrimidine core?

  • Protecting groups : Temporarily block the 2-oxo group with tert-butyldimethylsilyl (TBDMS) to direct sulfanyl substitution to the 4-position .
  • Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at the furan methyl position without disrupting the pyrimidine ring .
  • Computational modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic regions) .

Q. How to design experiments assessing its interaction with kinase targets?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) at 1–100 μM compound concentrations .
  • Molecular docking : Align the compound’s structure (from crystallography or PubChem data ) with kinase ATP-binding pockets (PDB: 1M17).
  • Resistance profiling : Test against mutant kinases (e.g., T790M EGFR) to evaluate selectivity .

Data Analysis & Methodological Gaps

Q. How to address inconsistent NMR spectral assignments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for cyclopenta[d]pyrimidine protons .
  • Dynamic NMR : Conduct variable-temperature experiments to detect conformational changes (e.g., furan ring puckering) .
  • Reference databases : Cross-check with Cambridge Structural Database entries (e.g., CCDC 1456325 ).

Q. What computational methods predict its metabolic pathways?

  • In silico tools : Use GLORYx for phase I/II metabolism prediction, focusing on sulfanyl oxidation and nitro group reduction .
  • MD simulations : Model liver microsomal environments (CHARMM force field) to estimate CYP450 binding affinities .

Notes for Further Research

  • Unresolved challenges : Limited crystallographic data for the cyclopenta[d]pyrimidine core (see for analogous structures).
  • Priority studies : Investigate in vivo pharmacokinetics using radiolabeled compounds (14C-tracing) and toxicity profiling in zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.